![molecular formula C11H10N2O4 B1440597 3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid CAS No. 1283108-18-8](/img/structure/B1440597.png)
3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid
Overview
Description
3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid is a heterocyclic compound that features both furan and pyridazine rings. The presence of these rings makes it an interesting molecule for various chemical and biological applications. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid with hydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with an appropriate diketone to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: Both the furan and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazines .
Scientific Research Applications
Chemistry
In chemistry, 3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, derivatives of this compound are being investigated for their potential to treat various diseases. The presence of both furan and pyridazine rings allows for interactions with multiple biological pathways, making it a versatile molecule for drug discovery .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid involves its interaction with specific molecular targets. The furan and pyridazine rings can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propanoic acid: This compound lacks the pyridazine ring, making it less versatile in terms of chemical reactivity and biological activity.
6-Oxopyridazin-1-yl derivatives:
Uniqueness
The uniqueness of 3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid lies in its dual-ring structure, which allows it to participate in a wide range of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-10-4-3-8(9-2-1-7-17-9)12-13(10)6-5-11(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIJPSQGZGIBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


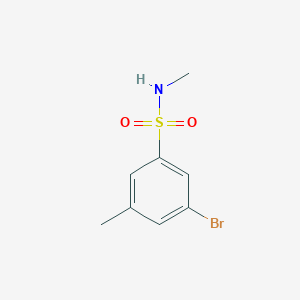
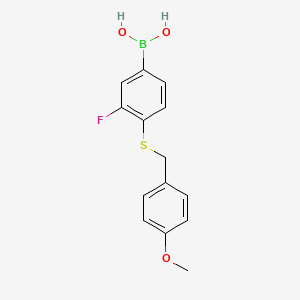
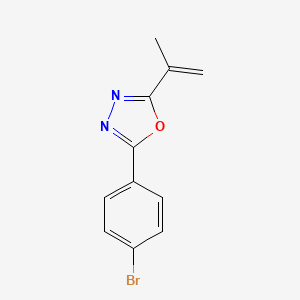
![3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1440517.png)
![tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate](/img/structure/B1440519.png)

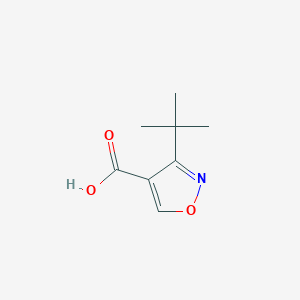
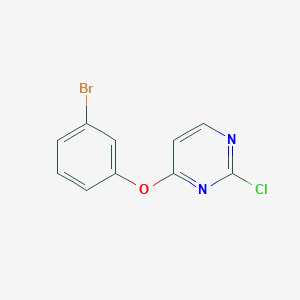
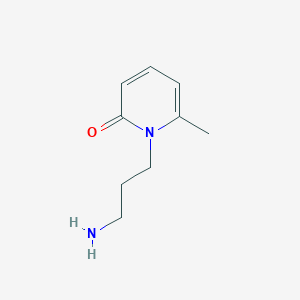
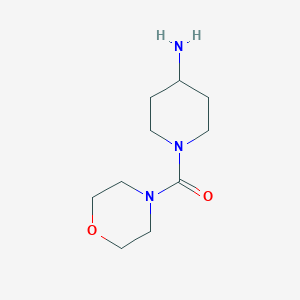
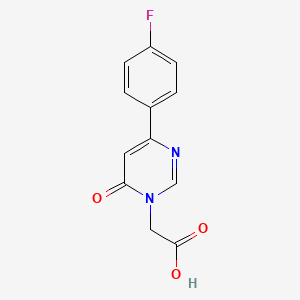

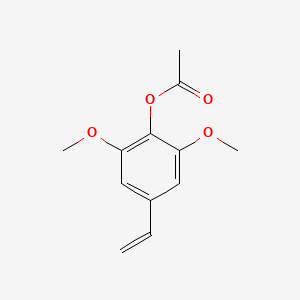
![7-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1440537.png)
